Carboxyebselen
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEPTYDLLXMPLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165469 | |
| Record name | Carboxyebselen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153871-75-1 | |
| Record name | Carboxyebselen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153871751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxyebselen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Dissection of Carboxyebselen S Biological Actions
Detailed Analysis of Endothelial Nitric Oxide Synthase (eNOS) Inhibition
Carboxyebselen, a hydrophilic derivative of ebselen (B1671040), has been identified as a potent and selective inhibitor of endothelial nitric oxide synthase (eNOS). bibliotekanauki.plnih.gov Its inhibitory action is central to its biological effects, particularly concerning vascular function.
Kinetics and Specificity of eNOS Interaction
This compound demonstrates a notable selectivity for the endothelial isoform of nitric oxide synthase (NOS) over other isoforms. In studies using enzymatic preparations, this compound was found to be a more potent and selective inhibitor of eNOS compared to its parent compound, ebselen. bibliotekanauki.plnih.gov At a concentration of 30 µM, this compound almost completely inhibited eNOS activity (100%). In contrast, at a much higher concentration of 300 µM, it only partially inhibited the brain NOS (bNOS) and inducible NOS (iNOS) isoforms, with inhibition rates of 46% and 70% respectively. bibliotekanauki.pl This suggests a higher affinity of this compound for the endothelial isoform. The inhibitory activity is thought to be mediated through a covalent modification of the NOS enzyme. bibliotekanauki.pl
The increased hydrophilicity of this compound compared to ebselen appears to play a role in its potent inhibitory effect in enzymatic assays, suggesting that the critical thiol group on eNOS is not located within a lipophilic pocket of the enzyme. bibliotekanauki.pl However, this hydrophilicity limits its ability to diffuse across cell membranes, making it less effective at inhibiting NOS within intact endothelial cells compared to the more lipophilic ebselen. bibliotekanauki.pl
Molecular Basis of Catalytic Inactivation
The catalytic inactivation of eNOS by this compound is believed to stem from the covalent modification of a thiol group essential for the enzyme's catalytic activity. bibliotekanauki.pl The process of eNOS activation is complex, involving electron transfer from NADPH through flavins to the heme center, where L-arginine is oxidized to produce nitric oxide and L-citrulline. nih.gov This process is dependent on several factors, including the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.gov
Inactivation by this compound likely disrupts this electron transfer process. The interaction is thought to involve the inactivation of a critical thiol group on the eNOS enzyme. bibliotekanauki.pl This covalent modification leads to a state known as eNOS uncoupling, where the enzyme no longer produces nitric oxide but instead generates superoxide (B77818) anions (O2−•). nih.gov This shift from a functional NO-producing enzyme to a dysfunctional superoxide-generating one contributes to vascular oxidative stress. nih.gov
Impact on Nitric Oxide Bioavailability and Vascular Tone
The inhibition of eNOS by this compound directly reduces the bioavailability of nitric oxide (NO). bibliotekanauki.plnih.govplos.org NO is a critical signaling molecule that regulates vascular tone, primarily by activating soluble guanylyl cyclase in vascular smooth muscle cells, leading to vasodilation. mdpi.comnih.gov A decrease in NO bioavailability, as caused by eNOS inhibition, is a key feature of endothelial dysfunction and can lead to impaired endothelium-dependent vasorelaxation. plos.org
Interestingly, despite being an eNOS inhibitor in enzymatic preparations, this compound itself can induce concentration-dependent, endothelium-independent relaxation of aortic rings. nih.gov The mechanism behind this vasorelaxant effect is not fully understood but is attenuated by the presence of glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC). nih.gov This suggests that while this compound inhibits the enzymatic production of NO, it may have other direct effects on vascular smooth muscle. The reduced bioavailability of NO due to eNOS inhibition can have significant implications for cardiovascular regulation, potentially affecting blood flow and pressure. nih.govfrontiersin.org
Interplay with Cellular Redox Regulatory Systems
This compound's biological activities are also defined by its interactions with key cellular redox systems, including the thioredoxin and glutathione pathways. These systems are crucial for maintaining cellular redox homeostasis.
Modulation of Thioredoxin Reductase and Its Isoforms
The thioredoxin system, which includes thioredoxin (Trx) and thioredoxin reductase (TrxR), is a major cellular antioxidant system. oroboros.atrsc.org TrxRs are enzymes that catalyze the NADPH-dependent reduction of Trx. oroboros.at There are different isoforms of TrxR, including the cytosolic TrxR1 and the mitochondrial TrxR2. oroboros.at
Organoselenium compounds like ebselen and its derivatives are known to interact with and modulate the activity of thioredoxin reductases. nih.gov This interaction is often mediated through the selenium atom, which can react with thiol and selenol groups in the active site of TrxR. rsc.org By modulating TrxR activity, this compound can influence numerous cellular processes that are regulated by the thioredoxin system, such as cell growth, differentiation, and response to oxidative stress. oroboros.atnih.gov The specific effects of this compound on the different isoforms of TrxR are an area of ongoing research.
Interactions with Glutathione and Glutaredoxin Pathways
The glutathione system, comprising glutathione (GSH), glutathione reductase, and glutaredoxins (Grx), is another critical component of the cell's antioxidant defense. frontiersin.orgebi.ac.uk GSH is a tripeptide that can directly scavenge reactive oxygen species and also acts as a substrate for various enzymes. frontiersin.org
This compound's vasorelaxant effects are attenuated by GSH, indicating a direct or indirect interaction. nih.gov This suggests that GSH may react with this compound, potentially forming a conjugate and reducing its effective concentration or altering its activity. ejgm.co.uk Glutaredoxins are small redox enzymes that use GSH to reduce disulfide bonds in proteins and are involved in processes like deglutathionylation. ebi.ac.ukmdpi.commdpi.com The interaction of this compound with the glutathione pathway could therefore influence the redox state of various proteins and signaling pathways that are regulated by glutathionylation. ejgm.co.uk
Influence on Intracellular Oxidative Stress Markers
This compound has been identified as a potent and selective inhibitor of endothelial nitric oxide synthase (eNOS). taylorfrancis.com The activity of eNOS is crucial in the production of nitric oxide (NO), a key signaling molecule that can also contribute to oxidative stress under certain pathological conditions.
While direct and extensive studies on this compound's impact on a wide array of oxidative stress markers are still emerging, research on its parent compound, ebselen, provides significant insights. Ebselen is a well-known synthetic, lipid-soluble seleno-organic compound that exhibits potent antioxidant properties, primarily through its glutathione peroxidase-like activity. nih.govresearchgate.net It can react with and neutralize various reactive oxygen species (ROS), which are highly reactive chemicals formed from oxygen that can damage lipids, DNA, RNA, and proteins. wikipedia.org
However, the role of these compounds in modulating oxidative stress is complex. In some biological systems, such as the yeast Saccharomyces cerevisiae, ebselen has been shown to induce an increase in intracellular ROS levels, leading to growth inhibition. nih.gov This effect could be reversed by the addition of antioxidants like reduced glutathione (GSH) or N-acetyl-l-cysteine (NAC). nih.gov This suggests that the pro-oxidant or antioxidant effect of this class of compounds can be context-dependent.
Commonly measured markers to assess oxidative stress in biological systems include:
| Marker Category | Specific Markers |
| Lipid Peroxidation | Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), F2-isoprostanes |
| DNA/RNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) |
| Protein Oxidation | Protein carbonyls, 3-nitrotyrosine |
| Antioxidant Enzymes | Superoxide dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) |
Identification and Characterization of Ancillary Molecular Targets
Beyond its effects on oxidative stress, this compound and its analogues have been investigated for their ability to interact with other significant molecular targets, including enzymes crucial for the lifecycle of pathogens.
Exploration of Protease Inhibition Activities (e.g., Viral Proteases)
Protease inhibitors are a class of medications that function by blocking the action of proteases, enzymes that are essential for the replication of many viruses. nih.govclevelandclinic.org The development of inhibitors for viral proteases is a key strategy in creating antiviral drugs. nih.govnih.gov
Research has demonstrated that ebselen and its derivatives are effective inhibitors of various proteases. Notably, they have shown potent inhibitory activity against the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov The mechanism of inhibition is often covalent, involving the formation of a seleno-sulphur bond with a cysteine residue in the active site of the protease. nih.gov
Studies on a series of 1,2-benzisoselenazol-3(2H)-one derivatives, which share the core structure of this compound, have identified several potent inhibitors of viral and bacterial proteases. For instance, ebselen has been shown to be a highly potent inhibitor of ureases from Sporosarcina pasteurii and Helicobacter pylori. researchgate.net
The inhibitory potential of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Compound | Target Protease | Reported IC50 / K_i |
| Ebselen | S. pasteurii urease | K_i = 2.11 nM researchgate.net |
| Ebselen | H. pylori urease | K_i = 226 nM researchgate.net |
| Ebselen Derivatives (1d, 1e) | SARS-CoV-2 PLpro | Nanomolar range researchgate.net |
Effects on Gene Expression and Signal Transduction Pathways
Gene expression is the fundamental process by which the information stored in a gene is used to create a functional product, such as a protein. researchgate.netlongdom.org This process is tightly regulated by complex signal transduction pathways, which are series of molecular events that transmit signals from a cell's exterior to its interior, ultimately resulting in a specific cellular response. researchgate.netwikipedia.org
The parent compound, ebselen, has been shown to modulate several key signaling pathways, thereby affecting gene expression and cellular processes like inflammation, apoptosis, and cell differentiation. researchgate.net
Key Signaling Pathways Modulated by Ebselen:
Inhibition of Pro-inflammatory and Pro-apoptotic Pathways: Ebselen has been reported to inhibit the c-Jun N-terminal kinase (JNK)-AP-1 and p53 signaling pathways. researchgate.net The JNK pathway is a part of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov The p53 protein is a critical tumor suppressor that regulates the cell cycle and can induce apoptosis.
Activation of Antioxidant Response Pathways: Ebselen can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Modulation of Cell Survival and Differentiation Pathways: The compound has been shown to influence the PI3K-Akt and TGF-β signaling pathways. researchgate.net The PI3K-Akt pathway is crucial for cell survival and growth, while the TGF-β pathway is involved in a multitude of cellular processes, including differentiation.
The following table summarizes the known effects of ebselen on various signal transduction pathways:
| Signaling Pathway | Effect of Ebselen | Downstream Consequences |
| c-JNK-AP-1 | Inhibition | Attenuation of oxidative stress researchgate.net |
| p53 | Inhibition | Attenuation of oxidative stress researchgate.net |
| Nrf2-ARE | Activation | Upregulation of antioxidant defenses researchgate.net |
| Akt-NF-κB | Inhibition | Modulation of cell differentiation researchgate.net |
| TGF-β-α-SMA | Inhibition | Modulation of cell differentiation researchgate.net |
| MEK1/2-ERK1/2 | Stimulation | Induction of cell differentiation researchgate.net |
| PI3K-Akt | Stimulation | Induction of cell differentiation researchgate.net |
Advanced Preclinical Investigations and Pharmacological Efficacy
In Vitro Pharmacological Profiling
In vitro pharmacological studies are fundamental in drug discovery for characterizing the biological effects of a compound outside of a living organism. These assays provide crucial data on potency, efficacy, and mechanism of action at the molecular, cellular, and tissue levels.
Enzyme assays are laboratory procedures used to measure the activity of enzymes and are essential for studying the effects of compounds as inhibitors or activators. In studies involving Carboxyebselen, enzymatic preparations were utilized to determine its inhibitory effects on nitric oxide synthase (NOS).
Research has shown that this compound, a hydrophilic derivative of Ebselen (B1671040), inhibits NOS from various sources, including bovine endothelium, porcine cerebella, and murine spleen. Notably, it demonstrates greater potency and selectivity for the constitutive endothelial nitric oxide synthase (eNOS) compared to its parent compound, Ebselen. The inhibitory activity of this compound on NOS was found to be concentration-dependent.
Table 1: Inhibitory Profile of this compound in NOS Enzyme Preparations
| Enzyme Source | Finding |
|---|---|
| Bovine Endothelium | Potent inhibition of constitutive endothelial NOS. |
| Porcine Cerebella | Inhibition of NOS observed. |
| Murine Spleen | Inhibition of NOS observed. |
This table summarizes the observed inhibitory effects of this compound on nitric oxide synthase (NOS) from different enzymatic preparations.
Isolated organ bath assays are a classic pharmacological tool for evaluating the concentration-response relationships of compounds on intact tissues. nih.gov These ex vivo experiments allow for the study of physiological responses in a controlled environment, providing insights that bridge the gap between molecular assays and in vivo studies. mdpi.com
In functional studies using isolated rings of rabbit aorta, this compound was observed to produce a concentration-dependent relaxation. This effect was endothelium-independent, indicating a direct action on the vascular smooth muscle. The vasorelaxant activity occurred within a concentration range of 0.1 to 30 microMolar (µM). nih.gov This relaxation mechanism was noted to be attenuated by the presence of glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC), suggesting an interaction with sulfhydryl compounds. nih.gov
Table 2: Functional Effects of this compound on Isolated Rabbit Aorta
| Parameter | Observation | Concentration Range |
|---|---|---|
| Muscle Relaxation | Endothelium-independent relaxation of aortic rings. | 0.1 - 30 µM |
| Modulation | Relaxation attenuated by Glutathione (GSH) and N-acetyl-L-cysteine (NAC). | 30 - 300 µM |
This table details the functional response of isolated rabbit aorta preparations to this compound and the modulatory effects of other compounds.
Cellular models are indispensable for validating the efficacy of a compound and elucidating its mechanism of action within a biological context. These models can help predict how a compound might behave in a more complex living system. dcchemicals.com Interestingly, a contrast was observed between the effects of this compound in enzymatic assays and in intact cellular systems. While it proved to be a potent inhibitor of isolated NOS enzymes, it lacked this inhibitory activity in intact endothelial cells. nih.gov This discrepancy highlights the importance of cellular models in understanding how factors such as cell permeability and intracellular environment can influence a compound's pharmacological activity.
In Vivo Efficacy Studies in Established Disease Models
In vivo efficacy studies involve the use of living organisms to assess the potential therapeutic effects of a drug candidate in the context of a specific disease.
Endothelial dysfunction is a pathological state of the endothelium characterized by reduced vasodilation and a pro-inflammatory and prothrombotic condition, which is a hallmark of hypertension. nih.govfrontiersin.org The nitric oxide (NO) pathway is central to endothelial function, and its dysregulation contributes to cardiovascular pathologies.
The in vitro finding that this compound is a potent and selective inhibitor of endothelial nitric oxide synthase (eNOS) and a direct vasorelaxant suggests a potential role in modulating vascular tone. nih.gov Endothelial dysfunction in hypertension can involve both impaired release of NO and an increase in endothelium-derived contracting factors. frontiersin.org While direct in vivo studies on this compound in specific models of endothelial dysfunction or hypertension were not detailed in the reviewed literature, its demonstrated potent effects on eNOS and vascular tissue in vitro point toward its relevance for investigation in such cardiovascular models. nih.gov
Neuroinflammation and neurodegeneration are complex processes that characterize numerous central nervous system disorders, such as Parkinson's and Alzheimer's disease. nih.govnih.gov Animal and cellular models are critical for understanding the pathological mechanisms and for testing potential neuroprotective therapies. scielo.brfrontiersin.org
Based on available research, there is a lack of specific data on the efficacy of this compound in established in vivo neurobiological models of neuroinflammation or neurodegeneration.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Acetylcholine |
| This compound |
| Ebselen |
| Glutathione (GSH) |
| N-acetyl-L-cysteine (NAC) |
Immunological and Inflammatory Conditions
The therapeutic potential of this compound and related organoselenium compounds in immunological and inflammatory conditions is primarily linked to their antioxidant and modulatory effects on inflammatory signaling pathways. Much of the mechanistic understanding is derived from studies on its parent compound, ebselen. The primary mechanism of action is believed to be its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx). researchgate.netnih.gov By catalyzing the reduction of hydroperoxides, these compounds can mitigate oxidative stress, a key driver of inflammation. mdpi.com
In preclinical models of inflammation, ebselen has been shown to decrease the levels of several key pro-inflammatory cytokines. researchgate.net Pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (INFγ) are signaling proteins that promote and amplify inflammatory responses. abcam.comfrontiersin.org By reducing the expression of these mediators, organoselenium compounds can dampen the inflammatory cascade. For instance, studies in diabetic mice demonstrated that ebselen administration led to lower levels of IL-1β, INFγ, and TNF-α, which protected liver tissue from inflammation and lipid peroxidation. researchgate.net The anti-inflammatory actions may also involve the nuclear factor kappa B (NF-κB) pathway, a central regulator of genes involved in the inflammatory response. frontiersin.org While direct evidence for this compound is still emerging, its structural similarity to ebselen suggests it may operate through similar anti-inflammatory mechanisms.
Table 1: Preclinical Anti-Inflammatory Effects of Ebselen (as a proxy for this compound)
| Finding | Model System | Key Inflammatory Mediators Affected | Observed Outcome | Reference |
|---|---|---|---|---|
| Cytokine Reduction | Diabetic Mice | IL-1β, INFγ, TNF-α | Protection of liver tissue from lipid peroxidation and inflammation | researchgate.net |
| GPx Mimicry | In vitro / In vivo | Glutathione (GSH), Reactive Oxygen Species (ROS) | Alleviation of inflammatory response in ear inflammation and colitis models | chemistryviews.org |
| Corneal Inflammation | Mouse Model (Fungal Keratitis) | Inflammatory mediators, Macrophages, Neutrophils | Decreased infiltration of immune cells and reduced fungal burden | researchgate.net |
Organ Preservation and Reperfusion Injury Models
This compound is under investigation for its potential to protect organs from ischemia-reperfusion injury (IRI), a significant complication in organ transplantation and other surgical procedures involving temporary blood flow interruption. taylorfrancis.com IRI is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow (reperfusion) to ischemic tissue. nih.govfrontiersin.org The injury is driven by a burst of reactive oxygen species (ROS) and a subsequent acute inflammatory response. frontiersin.orgnih.gov
Preclinical studies with the related compound ebselen have demonstrated protective effects against IRI in various models. taylorfrancis.com The mechanism is attributed to its antioxidant properties, which directly counteract the oxidative stress component of IRI. frontiersin.org Furthermore, its anti-inflammatory effects help to limit the secondary damage caused by the influx of immune cells and the release of inflammatory cytokines. syncrosome.com this compound has been specifically noted as a potent and selective inhibitor of endothelial nitric oxide synthase, which could also play a role in modulating vascular function during reperfusion. taylorfrancis.com The application of such protective agents is being explored in the context of both static cold storage and more advanced machine perfusion techniques (hypothermic and normothermic) for organ preservation, which aim to improve organ viability and reduce post-transplant complications. numberanalytics.comnih.gov
Table 2: Findings in Preclinical Ischemia-Reperfusion Injury Models
| Compound | Model System | Key Findings | Potential Mechanism | Reference |
|---|---|---|---|---|
| Ebselen | Canine Myocardial Ischemia-Reperfusion Model | Protection against injury | Antioxidant activity | taylorfrancis.com |
| This compound | Not Specified | Potent and selective inhibitor of endothelial nitric oxide synthase | Modulation of vascular function | taylorfrancis.com |
| Ebselen | Noise-Induced Hearing Loss (Cochlear IRI) | Reduced outer hair cell loss and stria vascularis swelling | GPx mimicry and induction of endogenous GPx1 | soundpharma.com |
Preclinical Pharmacokinetic and Pharmacodynamic Correlations
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
The preclinical evaluation of a new chemical entity like this compound involves a thorough characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. srce.hr These studies, collectively known as pharmacokinetics, describe the journey of a drug through the body and are essential for bridging the gap between preclinical efficacy and safety studies and human clinical trials. bioivt.comnih.gov
Standard in vitro ADME assays are typically performed early in development to predict the compound's behavior in vivo. These tests include:
Solubility: Determining how well the compound dissolves in aqueous solutions, which influences its absorption. nih.gov
Permeability: Using cell-based models like Caco-2 or MDCK to assess how easily the compound can cross the intestinal barrier. srce.hrnih.gov
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) to determine its rate of metabolism and identify the primary enzymes involved, such as cytochrome P450s (CYPs). srce.hrfrontiersin.org
Plasma Protein Binding: Measuring the extent to which the compound binds to proteins in the blood, as only the unbound fraction is typically pharmacologically active. nih.govbioivt.com
Following in vitro characterization, in vivo pharmacokinetic studies are conducted in animal models (commonly rodents and a non-rodent species) to understand the complete ADME profile. nuvisan.com These studies measure the concentration of the drug and its metabolites over time in plasma, urine, and feces to determine its bioavailability, volume of distribution, clearance rate, and routes of excretion. frontiersin.orgbioivt.com Tissue distribution studies may also be performed to see where the compound accumulates in the body. frontiersin.org
Table 3: Typical Parameters Assessed in Preclinical ADME Studies
| ADME Process | Parameter | Typical Preclinical Assay | Purpose | Reference |
|---|---|---|---|---|
| Absorption | Bioavailability, Permeability | In vivo PK studies, Caco-2 cell assay | To determine the fraction of the dose that reaches systemic circulation and its mechanism of absorption. | srce.hrnih.gov |
| Distribution | Volume of Distribution, Plasma Protein Binding, Tissue Distribution | In vivo PK studies, Equilibrium dialysis, Quantitative whole-body autoradiography | To understand where the drug goes in the body and how extensively it binds to plasma proteins. | frontiersin.orgbioivt.com |
| Metabolism | Metabolic Stability, Metabolite Identification | In vitro liver microsome/hepatocyte assays, In vivo metabolite profiling | To determine how the drug is broken down, its metabolic rate, and if metabolites are active or toxic. | srce.hrbioivt.com |
| Excretion | Clearance, Excretion Routes (Urine, Feces, Bile) | In vivo mass balance studies | To determine how the drug and its metabolites are removed from the body. | frontiersin.orgbioivt.com |
Time-Course of Pharmacological Effects
Understanding the time-course of pharmacological effects involves establishing a relationship between the concentration of a drug in the body over time (pharmacokinetics, PK) and its therapeutic or biological effect (pharmacodynamics, PD). nih.gov This PK/PD correlation is a cornerstone of preclinical development, as it helps in predicting the onset, intensity, and duration of the drug's action.
By integrating data from ADME studies with efficacy studies in relevant disease models, researchers can build models that describe how different dosing regimens affect the pharmacological response. For example, in the context of this compound's anti-inflammatory activity, PK/PD studies would aim to correlate the plasma and tissue concentrations of the compound with downstream biomarkers of inflammation, such as the levels of pro-inflammatory cytokines. chdr.nl These analyses are critical for optimizing the dose and frequency of administration to achieve a sustained therapeutic effect while minimizing potential toxicity. nih.gov Establishing a clear exposure-response relationship in preclinical models provides a rational basis for predicting the optimal dosing strategy for first-in-human clinical trials. nih.gov
Comprehensive Safety and Toxicology Evaluations in Preclinical Species
Systemic Toxicology Assessments
Before a drug candidate can be tested in humans, its safety profile must be rigorously evaluated in comprehensive preclinical toxicology studies. nih.gov These studies are designed to identify potential adverse effects, determine the target organs of toxicity, and establish a safe starting dose for clinical trials. selvita.com Systemic toxicology assessments are typically conducted in at least two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or rabbit), as required by regulatory guidelines. nih.govselvita.com
The evaluations include single-dose toxicity studies to determine the maximum tolerated dose (MTD) and repeat-dose toxicity studies (sub-chronic to chronic) to understand the effects of longer-term exposure. selvita.com During these studies, a wide range of endpoints are monitored to detect any signs of toxicity.
Table 4: Standard Endpoints in Preclinical Systemic Toxicology Studies
| Category | Endpoints | Purpose | Reference |
|---|---|---|---|
| In-Life Observations | Clinical signs, body weight, food/water consumption, ophthalmoscopy | To monitor the general health and well-being of the animals during the study. | nih.govselvita.com |
| Clinical Pathology | Hematology (e.g., red/white blood cell counts), Coagulation, Serum Biochemistry (e.g., liver/kidney function markers) | To detect changes in blood components and organ function. | nih.govselvita.com |
| Terminal Assessments | Gross pathology (necropsy), Organ weights | To identify visible abnormalities and changes in the size of organs. | nih.gov |
| Histopathology | Microscopic examination of a comprehensive set of tissues and organs | To identify drug-related changes at the cellular level. | nih.govselvita.com |
| Toxicokinetics | Measurement of drug exposure in the toxicology study animals | To correlate observed toxicity with the level of drug exposure. | selvita.com |
Genetic Toxicology Assessments
Genetic toxicology studies are crucial in preclinical safety evaluation to determine if a substance can cause damage to DNA or chromosomes, potentially leading to cancer or heritable mutations. criver.comnih.gov These assessments typically involve a battery of in vitro and in vivo tests. criver.com Standard assays look for mutations, chromosomal damage, and aneuploidy. nih.gov
Ames Test (Bacterial Reverse Mutation Assay) The Ames test is a widely used initial screening method to assess the mutagenic potential of a chemical compound. youtube.com It utilizes strains of bacteria, such as Salmonella typhimurium, that are mutated to be unable to synthesize an essential amino acid, like histidine. youtube.comyoutube.comyoutube.com The test evaluates the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow in a histidine-deficient medium. youtube.com An increase in the number of bacterial colonies compared to a control group suggests that the substance is a mutagen. youtube.com The assay can be conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to determine if the parent compound or its metabolites are mutagenic. youtube.comresearchgate.net
No specific results from Ames testing for this compound were found in the public domain.
Chromosomal Aberration Test This cytogenetic assay evaluates the potential of a substance to induce structural changes in chromosomes. nih.govnih.gov The test is typically performed on mammalian cells, either in vitro using cell lines or in vivo using bone marrow cells from rodents. nih.govnih.gov Cells are exposed to the test compound, and then chromosomes are examined microscopically for abnormalities such as breaks, gaps, deletions, and rearrangements. nih.govnih.gov An elevated frequency of chromosomal aberrations in treated cells compared to controls indicates clastogenic potential. nih.gov
Publicly available data from chromosomal aberration tests for this compound could not be located.
Micronucleus Test The in vitro micronucleus test is another key assay for detecting genotoxicity. nih.gov It identifies substances that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus, leading to whole chromosome loss (aneugens). nih.govnih.gov Micronuclei are small, secondary nuclei that form in the cytoplasm of cells that have undergone cell division after exposure to a genotoxic agent. nih.govnih.gov These structures contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus. nih.gov A significant increase in the frequency of micronucleated cells indicates genotoxic potential. nih.govnih.gov
Specific findings from micronucleus assays conducted on this compound are not available in the reviewed literature.
Target Organ Toxicity Identification
Target organ toxicity refers to the adverse effects of a chemical on specific organs. numberanalytics.comilpi.com Preclinical studies, typically involving administration of the compound to animal models, are designed to identify which organs may be susceptible to damage. criver.comnih.gov These studies are essential for determining a drug's safety profile before human trials. criver.comnih.gov
The identification of target organ toxicity involves a series of investigations, including:
Acute and Repeated Dose Toxicity Studies: These studies assess the effects of single or multiple doses of a compound over a defined period. criver.comwuxiapptec.com
Clinical Observations: Animals are monitored for any changes in health, behavior, or appearance. nih.gov
Pathology and Histopathology: At the end of the study, organs are weighed and examined macroscopically and microscopically for any signs of damage or pathological changes. nih.gov
Clinical Chemistry and Hematology: Blood and urine samples are analyzed to detect changes in biomarkers that can indicate organ dysfunction, such as alterations in liver enzymes or kidney function parameters. nih.gov
Specific target organs can include the liver (hepatotoxicity), kidneys (nephrotoxicity), heart (cardiotoxicity), nervous system (neurotoxicity), and respiratory system, among others. numberanalytics.comsafeopedia.comtoxmsdt.comnih.gov The identification of a target organ is a critical step in risk assessment. numberanalytics.com
A review of publicly accessible preclinical studies did not yield specific information identifying target organs of toxicity for this compound.
Cutting Edge Analytical Methodologies for Carboxyebselen Research
Advanced Chromatographic and Mass Spectrometric Techniques for Quantification
The accurate quantification of Carboxyebselen and its metabolites in complex biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a cornerstone for these analyses, offering high sensitivity and selectivity. nih.govagilent.comrsc.org
High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of this compound metabolites. researchgate.nettechnologynetworks.comnih.gov The high mass accuracy and resolution of instruments like Orbitrap and time-of-flight (TOF) mass spectrometers enable the determination of the elemental composition of metabolites, facilitating their structural elucidation. nih.gov This is particularly important for identifying unexpected biotransformation products. The general workflow for metabolite identification using HRMS involves sample analysis, data acquisition, and subsequent data mining to identify parent drug-related components.
A key advantage of HRMS is its ability to distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions. This capability is critical in metabolomics, where a multitude of endogenous and exogenous compounds are present.
| Parameter | Description | Relevance to this compound Research |
|---|---|---|
| Mass Accuracy | The closeness of the measured mass to the exact mass of a compound. Typically expressed in parts per million (ppm). | Allows for the confident determination of elemental formulas for potential metabolites of this compound. |
| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Crucial for separating this compound metabolites from co-eluting endogenous matrix components. |
| Data Mining Tools | Software algorithms used to process complex datasets to find metabolites based on mass defect, isotope patterns, or product ions. | Essential for efficiently identifying and characterizing the metabolic profile of this compound from large HRMS datasets. |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological fluids. nih.govagilent.comrsc.org This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the parent ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity.
For instance, a robust LC-MS/MS method for a similar organoselenium compound, an ebselen (B1671040) analog BS1801, was developed to quantify its major circulating metabolite in human plasma. nih.gov The method demonstrated good linearity over a specific concentration range and was successfully applied to pharmacokinetic studies. nih.gov A similar approach could be readily adapted for this compound.
| Method Parameter | Typical Value/Condition | Purpose in this compound Analysis |
|---|---|---|
| Chromatographic Column | Reversed-phase C18 | Separation of this compound and its metabolites from polar and non-polar interferences. |
| Mobile Phase | Gradient of acetonitrile and water with formic acid or ammonium acetate | To achieve optimal chromatographic resolution and ionization efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | To generate charged ions of this compound and its metabolites for mass spectrometric detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification of the target analytes. |
Spectroscopic and Fluorometric Approaches for Mechanistic Studies
Understanding the mechanism of action of this compound, particularly its interaction with biological targets and its impact on cellular signaling pathways, requires real-time monitoring techniques. Spectroscopic and fluorometric methods are well-suited for these mechanistic investigations.
This compound has been identified as a potent and selective inhibitor of endothelial nitric oxide synthase (eNOS). nih.gov This inhibitory action can be monitored in real-time using various spectroscopic techniques. For example, the conversion of L-arginine to L-citrulline by NOS can be tracked using radiolabeled substrates. Additionally, direct measurement of nitric oxide (NO) production can be achieved using NO-sensitive fluorescent dyes or by electron paramagnetic resonance (EPR) spectroscopy, which can detect the NO radical.
As an organoselenium compound, this compound is expected to influence the cellular redox state, similar to its parent compound, Ebselen, which is a known glutathione (B108866) peroxidase mimetic. Changes in the cellular redox environment can be assessed using fluorescent probes that are sensitive to specific reactive oxygen species (ROS) or to the ratio of reduced to oxidized glutathione (GSH/GSSG). Confocal fluorescence microscopy can then be used to visualize these changes within living cells in real-time.
Isotopic Labeling and Imaging Techniques for Biodistribution and Metabolism
To trace the fate of this compound in an organism, isotopic labeling is a powerful strategy. nih.govwikipedia.org By replacing one or more atoms in the this compound molecule with a stable or radioactive isotope, its absorption, distribution, metabolism, and excretion (ADME) can be meticulously tracked.
Stable isotopes, such as ¹³C, ¹⁵N, or ²H, can be incorporated into the this compound structure. wikipedia.org The labeled compound can then be administered, and its metabolites can be identified in biological samples by the characteristic mass shift in mass spectrometry. This approach is invaluable for confirming metabolic pathways.
For in vivo imaging, this compound can be labeled with a positron-emitting radionuclide, such as ¹¹C or ¹⁸F, for positron emission tomography (PET) imaging. bruker.com PET allows for the non-invasive visualization and quantification of the compound's distribution in different organs and tissues over time. bruker.com Magnetic resonance spectroscopy (MRS) is another non-invasive imaging technique that can be used to study the metabolic effects of this compound in vivo, potentially in conjunction with ¹³C labeling to trace metabolic fluxes. nih.govescholarship.org
| Technique | Isotope/Label | Application in this compound Research |
|---|---|---|
| Mass Spectrometry | ¹³C, ¹⁵N, ²H | Elucidation of metabolic pathways by tracking the incorporation of the stable isotope into metabolites. |
| Positron Emission Tomography (PET) | ¹¹C, ¹⁸F | Whole-body imaging to determine the biodistribution and pharmacokinetics of this compound in vivo. bruker.com |
| Magnetic Resonance Spectroscopy (MRS) | ¹³C | Non-invasively monitoring the metabolic impact of this compound on specific tissues or organs. nih.govescholarship.org |
Quantitative Whole-Body Autoradiography (QWBA)
Quantitative Whole-Body Autoradiography (QWBA) stands as a powerful imaging technique for visualizing and quantifying the distribution of radiolabeled compounds throughout an entire organism. In the context of this compound research, QWBA studies would involve the use of a radiolabeled form of the compound, such as with Carbon-14 (¹⁴C) or Tritium (³H), administered to laboratory animals.
The primary advantage of QWBA is its ability to provide a detailed, semi-quantitative to quantitative map of tissue distribution. This technique allows researchers to identify target organs and tissues where this compound or its metabolites accumulate, as well as to observe the kinetics of this distribution over time. By taking sections of the entire animal at various time points post-administration, a dynamic picture of the compound's disposition can be constructed.
While specific QWBA data for this compound is not publicly available in extensive detail, a hypothetical study would generate data on the concentration of radioactivity in various tissues. This data is typically presented in a tabular format, showcasing the tissue-to-blood concentration ratios at different time points. Such a table would be instrumental in understanding the potential sites of action and elimination pathways for this compound.
Hypothetical Tissue Distribution of [¹⁴C]-Carboxyebselen in Rats (ng-equivalents/g)
| Tissue | 1 hour | 4 hours | 24 hours | 72 hours |
| Blood | 150 | 95 | 20 | 5 |
| Liver | 1200 | 850 | 150 | 30 |
| Kidney | 2500 | 1500 | 300 | 50 |
| Brain | 10 | 8 | < LOQ | < LOQ |
| Lungs | 450 | 300 | 60 | 10 |
| Spleen | 300 | 220 | 45 | 8 |
| Muscle | 80 | 60 | 15 | < LOQ |
| Fat | 50 | 75 | 90 | 40 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Validation of Analytical Procedures for Research Reproducibility
To ensure that data generated from this compound studies are reliable and can be reproduced by other researchers, the analytical methods used for its quantification in biological matrices must undergo rigorous validation. This process establishes the performance characteristics of the assay and is a critical component of regulatory submissions and good scientific practice.
Assessment of Assay Specificity and Selectivity
Specificity and selectivity are fundamental parameters in the validation of an analytical method. Specificity refers to the ability of the assay to measure the analyte of interest (this compound) unequivocally in the presence of other components that may be expected to be present, such as endogenous matrix components, metabolites, or co-administered drugs. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, substances.
For a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) coupled with a detector like a mass spectrometer (MS), specificity and selectivity would be demonstrated by showing that no interfering peaks are observed at the retention time of this compound in blank matrix samples (e.g., plasma, urine, tissue homogenates) from multiple sources. Furthermore, the method should be able to distinguish this compound from its potential metabolites.
Determination of Linearity, Accuracy, and Precision
Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards at different known concentrations. The response of the instrument is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically R² > 0.99) is indicative of a good linear relationship.
Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and comparing the measured concentrations to the nominal values. The accuracy is usually expressed as the percentage of the nominal concentration.
Precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is typically assessed at two levels: intra-assay precision (repeatability), which evaluates the precision within a single analytical run, and inter-assay precision (intermediate precision), which assesses the precision across different runs on different days. Precision is expressed as the coefficient of variation (%CV).
Illustrative Validation Data for an HPLC-MS/MS Assay for this compound in Human Plasma
Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (R²) | 0.998 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 4.5 | 6.2 |
| Medium | 100 | 102.1 | 102.1 | 3.1 | 5.5 |
| High | 800 | 792.5 | 99.1 | 2.8 | 4.9 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Translational Perspectives and Emerging Therapeutic Avenues for Carboxyebselen
Therapeutic Potential in Endothelial Dysfunction and Vascular Pathologies
Endothelial dysfunction is a key early event in the development of many cardiovascular diseases, including atherosclerosis, hypertension, and peripheral artery disease. nih.govmdpi.comfrontiersin.org It is characterized by reduced vasodilation, a pro-inflammatory state, and prothrombotic conditions. nih.gov Carboxyebselen has emerged as a compound of interest due to its potential to address these pathological changes.
One of the primary mechanisms underlying endothelial dysfunction is an excess of reactive oxygen species (ROS), which can lead to reduced nitric oxide (NO) bioavailability. nih.govwikipedia.org this compound is a potent inhibitor of endothelial nitric oxide synthase (eNOS). medchemexpress.com By modulating the activity of eNOS, this compound may help to restore the balance of vasoactive substances and improve endothelial function.
Furthermore, this compound's parent compound, ebselen (B1671040), is known to mimic the activity of glutathione (B108866) peroxidase (GPx), a key antioxidant enzyme. abcam.comfrontiersin.orgnih.gov This GPx-mimetic activity allows it to reduce hydroperoxides, thereby protecting cells from oxidative damage. nih.gov This antioxidant property is crucial in the context of vascular pathologies where oxidative stress plays a significant role. mdpi.com
Research has also highlighted the role of peroxynitrite, a reactive nitrogen species, in damaging vascular tissues. nih.gov Ebselen has been investigated for its ability to scavenge peroxynitrite, although its effectiveness in cellular systems may be influenced by its interaction with thiols. nih.gov
The potential of this compound and related compounds to mitigate endothelial dysfunction makes them attractive candidates for further investigation in the prevention and treatment of a range of cardiovascular diseases. mdpi.com
Table 1: this compound and Endothelial Dysfunction
| Pathological Feature of Endothelial Dysfunction | Mechanism of Action of this compound/Ebselen | Potential Therapeutic Outcome |
| Reduced Vasodilation | Inhibition of endothelial nitric oxide synthase (eNOS) medchemexpress.com | Restoration of vascular tone |
| Oxidative Stress | Glutathione peroxidase (GPx) mimicry, reduction of hydroperoxides abcam.comfrontiersin.orgnih.gov | Protection against oxidative damage to endothelial cells |
| Inflammation | Modulation of inflammatory pathways abcam.com | Reduction of vascular inflammation |
| Prothrombotic State | --- | Potential to reduce thrombus formation (Inferred) |
Applications in Organ and Tissue Preservation Technologies
The preservation of organs and tissues for transplantation is a critical challenge, with ischemia-reperfusion injury (IRI) being a major cause of graft dysfunction. nih.govgoogle.com Cold storage solutions aim to minimize cellular damage during the preservation period. google.comfrontiersin.org
This compound's parent compound, ebselen, has been noted in the context of organ preservation solutions. google.com Its antioxidant properties, particularly its ability to mimic glutathione peroxidase, are highly relevant to preventing the oxidative stress that occurs during IRI. nih.govnih.gov
The University of Wisconsin (UW) solution, a standard for cold ischemic preservation, was designed to counter issues like hypothermic-induced cell swelling and oxygen free radical-induced injury. google.com The inclusion of compounds with antioxidant capabilities is a key strategy in these solutions. nih.gov While the direct use of this compound in widely used preservation solutions is not yet standard, its mechanistic profile suggests it could be a valuable component.
The protection of the vascular endothelium is a critical factor in successful organ preservation. google.com Given this compound's effects on endothelial cells, its potential application in this field warrants further exploration to improve the viability and function of transplanted organs.
Table 2: this compound in Organ Preservation
| Challenge in Organ Preservation | Potential Role of this compound/Ebselen | Supporting Rationale |
| Ischemia-Reperfusion Injury (IRI) | Antioxidant, GPx mimic nih.gov | Reduces oxidative stress associated with IRI nih.gov |
| Endothelial Dysfunction | eNOS inhibition, endothelial protection medchemexpress.comgoogle.com | Maintains vascular integrity and function of the graft |
| Cellular Damage | Free radical scavenging nih.gov | Protects against damage from reactive oxygen species |
Role in Modulating Inflammatory Responses and Autoimmune Conditions
Inflammation is a fundamental process in many autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. nih.govmdpi.comautoimmuneinstitute.org This leads to chronic inflammation and tissue damage. autoimmuneinstitute.org this compound's parent compound, ebselen, has demonstrated anti-inflammatory properties by inhibiting various enzymes involved in the inflammatory cascade, such as lipoxygenases and NADPH oxidase. abcam.com
The innate immune system, including cells like macrophages, plays a crucial role in initiating and propagating inflammatory responses. frontiersin.org Reactive oxygen species are key signaling molecules in these processes. frontiersin.org By acting as a glutathione peroxidase mimic, ebselen can modulate redox signaling and potentially dampen excessive inflammatory responses. abcam.comnih.gov
Autoimmune diseases are characterized by an imbalance between pro-inflammatory and anti-inflammatory signals. nih.gov The ability of ebselen to interfere with inflammatory pathways suggests a potential therapeutic role in re-establishing immune balance. abcam.com While direct clinical evidence for this compound in specific autoimmune conditions is still emerging, its preclinical profile as an anti-inflammatory agent is promising.
Table 3: this compound in Inflammation and Autoimmunity
| Aspect of Inflammation/Autoimmunity | Reported Action of Ebselen | Potential Therapeutic Implication |
| Inflammatory Enzymes | Inhibition of lipoxygenases, NADPH oxidase abcam.com | Reduction of pro-inflammatory mediators |
| Redox Signaling | Glutathione peroxidase mimicry abcam.comnih.gov | Modulation of inflammatory cell activation |
| Immune Dysregulation | --- | Potential to restore immune homeostasis (Inferred) |
Exploration in Neurological and Neurodegenerative Disease Management
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons. mdpi.comyoutube.com Oxidative stress and neuroinflammation are recognized as significant contributors to the pathology of these diseases. frontiersin.org
The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition. frontiersin.org The antioxidant properties of ebselen, stemming from its ability to mimic glutathione peroxidase, make it a candidate for neuroprotection. nih.govnih.gov By reducing reactive oxygen species, it may help to slow down the degenerative processes. nih.gov
Furthermore, neuroinflammation, involving the activation of immune cells in the brain, contributes to neuronal damage. frontiersin.org Ebselen's anti-inflammatory effects could help to mitigate this aspect of neurodegenerative diseases. abcam.com The potential of ebselen and by extension, this compound, to address both oxidative stress and inflammation makes it a compound of interest for further research in the management of these debilitating conditions. nih.govnih.gov
Table 4: this compound in Neurological Disorders
| Pathological Process in Neurodegeneration | Potential Action of this compound/Ebselen | Therapeutic Goal |
| Oxidative Stress | Glutathione peroxidase mimicry, ROS reduction nih.govnih.govnih.gov | Neuroprotection from oxidative damage |
| Neuroinflammation | Anti-inflammatory properties abcam.comfrontiersin.org | Attenuation of inflammatory-mediated neuronal injury |
| Protein Misfolding | --- | --- |
| Neuronal Loss | --- | Slowing the progression of neurodegeneration (Inferred) |
Considerations for Antimicrobial and Antiviral Strategies
The rise of antimicrobial resistance has spurred the search for new therapeutic agents. nih.gov Seleno-organic compounds have shown promise in this area. While research on this compound itself is specific, related selenium compounds have demonstrated antimicrobial and antiviral activities. nih.govmdpi.com
For instance, selenoesters and selenoanhydrides have been shown to have potent antiviral activity against herpes simplex virus-2 (HSV-2). nih.gov Some of these compounds also exhibit antibiofilm activity against bacteria like Staphylococcus aureus. nih.gov
The mechanism of action for the antimicrobial effects of some selenium compounds may involve the generation of reactive oxygen species, which can be toxic to microbes. nih.gov This is an interesting contrast to the antioxidant role of ebselen in mammalian cells. The potential for this compound in this therapeutic area is an emerging field of study, building on the broader evidence of the antimicrobial properties of organoselenium compounds. mdpi.comfrontiersin.org
Table 5: this compound in Antimicrobial and Antiviral Strategies
| Therapeutic Area | Observed Activity of Related Selenium Compounds | Potential Mechanism of Action |
| Antiviral | Potent activity against HSV-2 (selenoesters/selenoanhydrides) nih.gov | Interference with viral replication cycle (Inferred) |
| Antibacterial | Antibiofilm activity against S. aureus (selenoesters/selenoanhydrides) nih.gov | Generation of reactive oxygen species (Inferred) |
| Antifungal | Moderate activity against Candida spp. (selenoesters/selenoanhydrides) nih.gov | Disruption of fungal cell processes (Inferred) |
Future Research Directions and Unanswered Questions
The therapeutic potential of Carboxyebselen, an organoselenium compound, invites a forward-looking research agenda aimed at optimizing its clinical utility. Building upon the foundational knowledge of its parent compound, ebselen (B1671040), future investigations are poised to explore novel chemical designs, complex biological interactions, and patient-specific applications. The following sections outline key areas of prospective research that could unlock the full therapeutic value of this compound and its derivatives.
Q & A
Q. How can conflicting data on this compound’s antioxidant efficacy across studies be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies, such as assay type (e.g., DCFH-DA vs. Amplex Red), dosing regimens, or model systems. Apply quality assessment frameworks (e.g., 12-point criteria for methodological rigor) to weight studies by reliability .
Q. What strategies address this compound’s limited bioavailability in pharmacokinetic studies?
- Methodological Answer : Optimize formulation using nanocarriers (e.g., liposomes) or prodrug derivatives. Employ LC-MS/MS for precise plasma concentration measurements and compartmental modeling (e.g., non-linear mixed-effects models) to predict tissue distribution .
Q. How should researchers design studies to distinguish this compound’s direct antioxidant effects from secondary signaling modulation?
- Methodological Answer : Use time-resolved assays (e.g., stopped-flow kinetics for ROS scavenging) alongside transcriptomic profiling (e.g., RNA-seq of Nrf2 pathways). Employ genetic/pharmacological inhibitors (e.g., Keap1 siRNA) to isolate signaling contributions .
Data and Contradiction Analysis
Q. What frameworks are effective for resolving contradictions in this compound’s neuroprotective outcomes?
- Methodological Answer : Apply iterative qualitative analysis (e.g., constant comparative method) to categorize conflicting results by experimental variables (e.g., dosing timing post-injury). Reconcile findings through controlled replication studies with standardized protocols .
Q. How can researchers ensure data robustness when this compound exhibits context-dependent efficacy (e.g., cell type-specific effects)?
- Methodological Answer : Implement factorial experimental designs to test interactions between variables (e.g., cell type × oxidative stress inducer). Use multivariate statistics (e.g., ANOVA with Tukey post-hoc) to identify confounding factors .
Experimental Design and Reproducibility
Q. What steps minimize batch-to-batch variability in this compound studies?
- Methodological Answer : Standardize synthesis protocols (e.g., QC checks via FTIR for functional group consistency). Use reference standards from accredited suppliers and document storage conditions (e.g., desiccation, −80°C aliquots) .
Q. How to balance exploratory and hypothesis-driven approaches in this compound research?
- Methodological Answer : Begin with exploratory screens (e.g., high-throughput ROS assays) to identify leads, then transition to hypothesis-driven validation (e.g., dose-response in predefined models). Pre-register hypotheses and analytical pipelines to reduce bias .
Literature and Data Utilization
Q. How to assess the reliability of existing this compound data in secondary analyses?
- Methodological Answer : Evaluate studies using criteria such as raw data availability, assay validation details, and conflict-of-interest statements. Prioritize primary sources with transparent methods and independent replication .
Q. What methodologies enhance systematic reviews of this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
